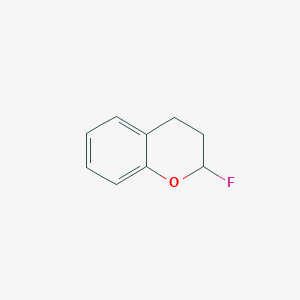

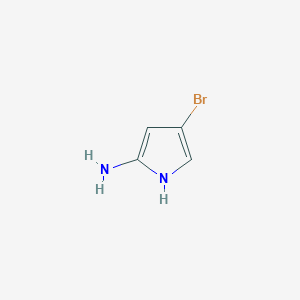

![molecular formula C7H4N4O B11920222 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine CAS No. 807364-32-5](/img/structure/B11920222.png)

2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-イミダゾ[4,5-D]オキサゾロ[4,5-B]ピリジンは、医薬品化学および製薬研究分野で大きな注目を集めている複素環式化合物です。この化合物は、イミダゾール、オキサゾール、ピリジン環を含む融合環構造を特徴としています。これらの環のユニークな配置により、この化合物は独特の化学的および生物学的特性を備えており、創薬およびその他の科学的用途にとって貴重な足場となっています。

2. 製法

合成経路と反応条件: 2H-イミダゾ[4,5-D]オキサゾロ[4,5-B]ピリジンの合成は、通常、イミダゾール環とオキサゾール環を構築し、その後ピリジン環と融合させることを含みます。一般的な方法の1つは、1-メチル-1H-イミダゾール-4-アミンとフマル酸またはマレイン酸ジカルボン酸のエステルとのマイケル付加を行い、その後分子内環化反応を行う方法です 。別の方法では、2,3-ジアミノピリジンを原料として使用し、環化反応により目的の融合環系を形成します .

工業的生産方法: この化合物の工業的生産には、上記合成経路の最適化バージョンが使用され、スケーラビリティ、費用対効果、環境への持続可能性に重点を置いています。連続フロー合成やグリーンケミストリーの原則などの技術が、生産プロセスの効率を高めるために使用されることがよくあります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine typically involves the construction of the imidazole and oxazole rings followed by their fusion with the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach includes the use of 2,3-diaminopyridines as starting materials, which undergo cyclization reactions to form the desired fused ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

化学反応の分析

反応の種類: 2H-イミダゾ[4,5-D]オキサゾロ[4,5-B]ピリジンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができます。

置換: この化合物は、求核置換反応と求電子置換反応を起こすことができ、多くの場合、パラジウムや銅などの触媒によって促進されます。

一般的な試薬と条件:

酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。

置換: パラジウム触媒を用いたクロスカップリング反応で、アリールハライドやボロン酸などの試薬を使用します。

主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応により融合環系にさまざまな官能基が導入される場合があります .

科学的研究の応用

2H-イミダゾ[4,5-D]オキサゾロ[4,5-B]ピリジンは、科学研究において幅広い用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 創薬におけるバイオイソスターとしての可能性が調査されており、プリンの構造と機能を模倣しています。

作用機序

2H-イミダゾ[4,5-D]オキサゾロ[4,5-B]ピリジンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。たとえば、特定の酵素や受容体を阻害することにより、細胞シグナル伝達や生理学的反応を変化させる可能性があります。この化合物の構造により、酵素や受容体の活性部位に結合することができ、それらの活性を調節します .

類似の化合物:

イミダゾ[4,5-B]ピリジン: イミダゾール環とピリジン環を共有しますが、オキサゾール環がありません。

イミダゾ[1,2-A]ピリジン: イミダゾール環とピリジン環を含みますが、融合パターンが異なります。

オキサゾロ[4,5-B]ピリジン: オキサゾール環とピリジン環を含みますが、イミダゾール環がありません。

独自性: 2H-イミダゾ[4,5-D]オキサゾロ[4,5-B]ピリジンは、イミダゾール環、オキサゾール環、ピリジン環を組み合わせた融合環構造が独自です。このユニークな配置により、独特の化学反応性と生物学的活性が得られ、さまざまな用途に使用できる足場となります .

類似化合物との比較

Imidazo[4,5-B]pyridine: Shares the imidazole and pyridine rings but lacks the oxazole ring.

Imidazo[1,2-A]pyridine: Contains an imidazole and pyridine ring but with a different fusion pattern.

Oxazolo[4,5-B]pyridine: Contains an oxazole and pyridine ring but lacks the imidazole ring.

Uniqueness: 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine is unique due to its fused ring structure that combines imidazole, oxazole, and pyridine rings. This unique arrangement provides distinct chemical reactivity and biological activity, making it a versatile scaffold for various applications .

特性

CAS番号 |

807364-32-5 |

|---|---|

分子式 |

C7H4N4O |

分子量 |

160.13 g/mol |

IUPAC名 |

3-oxa-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |

InChI |

InChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2 |

InChIキー |

GATXTALUNGZZHV-UHFFFAOYSA-N |

正規SMILES |

C1N=C2C(=C3C(=NC=N3)C=N2)O1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

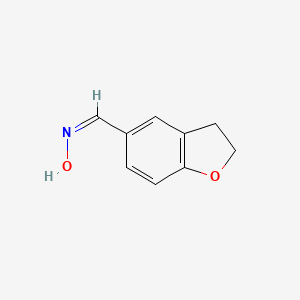

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)

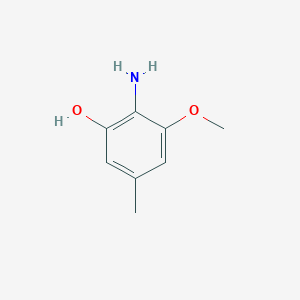

![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)

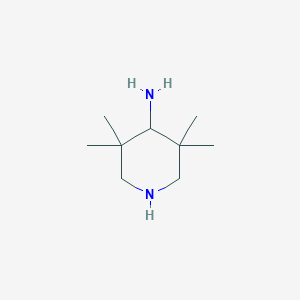

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)

![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)